molecular formula C7H13NO B12929407 (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol

Cat. No.: B12929407
M. Wt: 127.18 g/mol
InChI Key: AOYUQKRGAQMSJV-JEAXJGTLSA-N
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Description

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of stereoselective synthesis and large-scale chemical manufacturing would apply, focusing on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 2-position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol, also known as exo-8-Azabicyclo[3.2.1]octan-2-ol, is a bicyclic compound classified within the tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its interactions with neurotransmitter systems in the central nervous system (CNS). The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a nitrogen atom within a bicyclic framework and a hydroxyl group attached to the carbon skeleton. This configuration is crucial for its chemical reactivity and biological interactions.

Key Structural Features

FeatureDescription
Bicyclic Framework Contains a nitrogen atom
Hydroxyl Group Enhances solubility and potential receptor binding
Stereochemistry Specific configuration impacts biological activity

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter release and uptake by interacting with specific receptors in the CNS. Notably, it has shown significant binding affinity for various neurotransmitter receptors, which can influence physiological processes such as pain perception, mood regulation, and cognitive functions.

Interaction with Neurotransmitter Systems

  • Dopamine Receptors : The compound has been studied for its potential effects on dopamine signaling pathways, which are critical in regulating mood and reward mechanisms.
  • Opioid Receptors : Research indicates that derivatives of this compound may act as mu-opioid receptor antagonists, providing insights into pain management therapies without the adverse effects typically associated with opioid use .
  • Cholinergic Activity : Some studies suggest that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and enhancing cholinergic signaling .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the this compound structure can enhance or alter its biological activity:

  • Modifications to the hydroxyl group or nitrogen substitution can significantly change receptor selectivity and potency.
  • For instance, the introduction of various substituents on the bicyclic framework has yielded compounds with improved selectivity for kappa-opioid receptors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management : A study demonstrated that certain derivatives exhibited analgesic properties comparable to traditional opioids but with reduced side effects related to dependency and gastrointestinal distress .
  • Neurodegenerative Diseases : Research has indicated that this compound may have protective effects against neurodegeneration by modulating cholinergic pathways, making it a candidate for further development in treating Alzheimer's disease .

Pharmacological Profile

Recent investigations have provided insights into the pharmacological profile of this compound:

Activity TypeObserved EffectsReference
Analgesic Significant pain relief without addiction risk
Cognitive Enhancement Potential improvement in memory tasks
Cholinesterase Inhibition Increased acetylcholine levels

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1

InChI Key

AOYUQKRGAQMSJV-JEAXJGTLSA-N

Isomeric SMILES

C1C[C@H]2C(CC[C@@H]1N2)O

Canonical SMILES

C1CC2C(CCC1N2)O

Origin of Product

United States

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